

Independent Validation of BMS-911543's Kinase Selectivity: A Comparative Guide

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Compound of Interest		
Compound Name:	BMS-911543	
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This guide provides an objective comparison of the published kinase selectivity of **BMS-911543**, a potent and selective JAK2 inhibitor, with other commercially available JAK2 inhibitors. The information is compiled from publicly available literature to offer an independent validation resource.

Executive Summary

BMS-911543 is a small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune response.[1][2] Published data from its developers, Bristol-Myers Squibb, demonstrate high potency against JAK2 with an IC50 of 1.1 nM and significant selectivity over other JAK family members, including JAK1, JAK3, and TYK2.[1] Specifically, BMS-911543 was reported to be approximately 350-fold, 75-fold, and 65-fold more selective for JAK2 than for JAK1, JAK3, and TYK2, respectively.[1] Further assessment of its dissociation constants (Ki) indicated even greater selectivity, with a Ki of 0.48 nM for JAK2, compared to 110 nM for JAK1 and 360 nM for JAK3.[1] Kinome-wide profiling against a panel of 451 kinases has shown that BMS-911543 possesses excellent overall kinase selectivity.[1][3] This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides a comparative overview with other notable JAK2 inhibitors.



Data Presentation: Comparative Selectivity of JAK2 Inhibitors

The following tables summarize the published inhibitory activity of **BMS-911543** and other JAK2 inhibitors against the JAK family of kinases and a selection of off-target kinases. It is important to note that direct comparisons of IC50 and Ki values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of BMS-911543 against JAK Family Kinases

Kinase	IC50 (nM)[1]	Ki (nM)[1]	Selectivity Fold (vs. JAK2 IC50)[1]
JAK2	1.1	0.48	1
JAK1	~385	110	~350
JAK3	~82.5	360	~75
TYK2	~71.5	N/A	~65

Table 2: Published Selectivity of Various JAK2 Inhibitors (IC50 in nM)

Inhibitor	JAK1	JAK2	JAK3	TYK2	Reference
BMS-911543	~385	1.1	~82.5	~71.5	[1]
Ruxolitinib	3.3	2.8	428	19	[4]
Fedratinib	35	3	330	28	[5]
Momelotinib	150	100	220	160	[4]
Pacritinib	1280	23	520	50	[4]

Data for Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib are from a comparative study by Incyte, the manufacturer of Ruxolitinib, and were determined under uniform assay conditions. [4]



Table 3: Inhibitory Activity of BMS-911543 against a Panel of Off-Target Kinases

Kinase	IC50 (nM)
FLT3	280
LYN	300
c-FMS	450
PKA	550
BMX	1390
IKKe	2000
DAPK1	2320
SRC	3640

Data obtained from KinomeScan profiling.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a specific kinase by 50%.

- Enzymes and Substrates: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their respective peptide substrates were used.
- Assay Principle: The assay measures the phosphorylation of a peptide substrate by the kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.
- Procedure:



- The kinase and a fluorescently labeled peptide substrate are incubated in a buffer solution.
- The test compound (e.g., **BMS-911543**) is added at various concentrations.
- The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value for the specific kinase.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide
 is determined. The Caliper LabChip platform, a microfluidic capillary electrophoresis
 system, is often used for this separation and quantification.
- The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KinomeScan[™] Selectivity Profiling (Competition Binding Assay)

This method assesses the binding affinity of a test compound against a large panel of kinases.

- Assay Principle: The assay is an active site-directed competition binding assay that is
 independent of ATP. It measures the ability of a test compound to displace a proprietary,
 immobilized, active-site directed ligand from the kinase active site.
- Procedure:
 - A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
 - If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.
 - The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
 - The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control. A

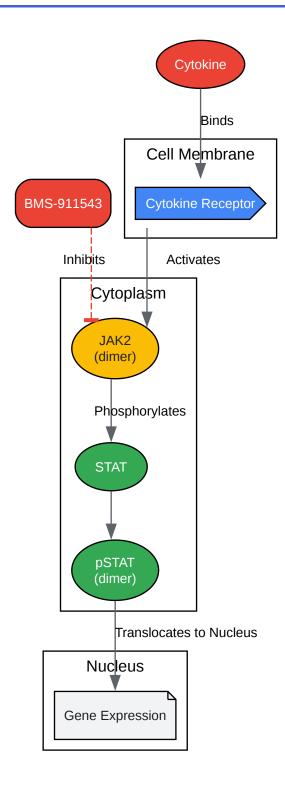


lower percentage indicates a stronger interaction between the test compound and the kinase.

• For determining the dissociation constant (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a binding curve.

Mandatory Visualization

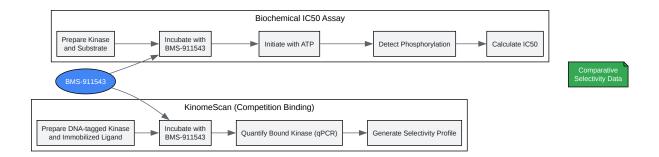




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Caption: JAK-STAT signaling pathway and the inhibitory action of BMS-911543.





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Caption: Experimental workflow for assessing kinase selectivity.

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